tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate
Description
Properties
CAS No. |
1346708-20-0 |
|---|---|
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-chloropyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(2,3)19-12(17)16-6-4-8-18-11-9-10(14)5-7-15-11/h5,7,9H,4,6,8H2,1-3H3,(H,16,17) |
InChI Key |
DSMNJJAFRZBJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction Approach
The Mitsunobu reaction enables direct etherification between 4-chloropyridin-2-ol and tert-butyl (3-hydroxypropyl)carbamate. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to mediate the coupling in tetrahydrofuran (THF) at room temperature.
Procedure :
- Protection of 3-aminopropanol :
3-Aminopropanol is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding tert-butyl (3-hydroxypropyl)carbamate (89% yield). - Mitsunobu coupling :
The Boc-protected alcohol (1 equiv) reacts with 4-chloropyridin-2-ol (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF. The mixture stirs for 12 hours at 25°C, followed by purification via silica gel chromatography (hexane/ethyl acetate = 4:1).
Advantages :
- High regioselectivity and yield (82–85%).
- Mild conditions preserve Boc group integrity.
Limitations :
- Costly reagents (DIAD, PPh₃).
- Requires anhydrous conditions.
Nucleophilic Substitution Approach
This method involves alkylation of 4-chloropyridin-2-ol with a Boc-protected alkyl halide. tert-Butyl (3-bromopropyl)carbamate is synthesized first, followed by displacement of the bromide under basic conditions.
Procedure :
- Synthesis of tert-butyl (3-bromopropyl)carbamate :
tert-Butyl (3-hydroxypropyl)carbamate (1 equiv) is treated with phosphorus tribromide (PBr₃, 1.1 equiv) in DCM at 0°C, yielding the bromide derivative (76% yield). - Ether formation :
The bromide (1 equiv) reacts with 4-chloropyridin-2-ol (1.5 equiv) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃, 2 equiv) as a base at 80°C for 6 hours. The product is isolated via extraction and column chromatography (70% yield).
Advantages :
- Scalable for industrial applications.
- Utilizes inexpensive bases (Cs₂CO₃).
Limitations :
- Potential Boc group cleavage under prolonged heating.
- Moderate yield due to competing elimination.
Stepwise Protection and Coupling
This route prioritizes amine protection after ether formation, mitigating Boc sensitivity during earlier steps.
Procedure :
- Ether synthesis :
3-Chloropropanol (1 equiv) reacts with 4-chloropyridin-2-ol (1 equiv) using potassium carbonate (K₂CO₃, 2 equiv) in acetone under reflux (12 hours, 65% yield). - Amine introduction :
The chloropropyl ether undergoes Gabriel synthesis with phthalimide, followed by hydrazinolysis to yield 3-((4-chloropyridin-2-yl)oxy)propan-1-amine (58% yield). - Boc protection :
The amine (1 equiv) is treated with Boc₂O (1.2 equiv) in DCM with triethylamine (Et₃N, 1.5 equiv) at 0°C, affording the target compound (81% yield).
Advantages :
- Avoids Boc-sensitive conditions during ether formation.
- Flexible intermediate modification.
Limitations :
- Low yielding Gabriel synthesis step.
- Multi-step purification increases cost.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Mitsunobu Reaction | 85 | High | Moderate | Low (toxic reagents) |
| Nucleophilic Substitution | 70 | Low | High | Moderate (DMF solvent) |
| Stepwise Protection | 58–81 | Moderate | Low | High (multi-step waste) |
Key Findings :
- The Mitsunobu method offers the highest yield but is cost-prohibitive for large-scale synthesis.
- Nucleophilic substitution balances cost and efficiency, making it suitable for industrial use.
- Stepwise protection is less viable due to low intermediate yields.
Optimization Strategies
Solvent and Base Screening
Replacing DMF with dimethyl sulfoxide (DMSO) in nucleophilic substitution improves yield to 78% by enhancing nucleophilicity of 4-chloropyridin-2-olate. Similarly, substituting Cs₂CO₃ with potassium tert-butoxide (t-BuOK) reduces reaction time by 30%.
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI, 10 mol%) in nucleophilic substitution facilitates bromide displacement, boosting yield to 83%.
Green Chemistry Approaches
Micellar conditions using water/Triton X-100 reduce solvent waste in Boc protection steps, achieving 88% yield with easier purification.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The propyl chain can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The chloropyridine moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, carbamates, and complex organic molecules used in medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules. Its ability to undergo various reactions makes it a versatile building block .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown potential as inhibitors of specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine moiety can bind to active sites, inhibiting the activity of enzymes or blocking receptor signaling pathways. This interaction leads to the modulation of biological processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared below with structurally related carbamate derivatives, focusing on substituent variations, synthetic routes, and applications.
Key Observations :
- Halogenation: The 4-chloro substituent in the target compound enhances electrophilicity compared to non-halogenated analogs like the hydroxy/methoxy derivatives .
- Linker Flexibility: The propyl chain balances steric bulk and conformational flexibility, unlike rigid oxazolidinone or benzimidazolone cores in other analogs .
- Pharmacological Relevance: The morpholino-oxazolidinone analog (Rivaroxaban intermediate) demonstrates anticoagulant activity, while the benzimidazolone derivative targets DNA repair enzymes .
Physicochemical Properties
Table 3: Physicochemical Data
Critical Notes:
Biological Activity
tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
Research indicates that this compound exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), thereby reducing the formation of amyloid-beta peptides associated with AD .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
- Reduction of Inflammatory Responses : The compound may reduce inflammatory cytokines such as TNF-α and IL-6, which are elevated in AD and contribute to neurodegeneration .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta toxicity. Key findings include:
- Cell Viability : When astrocytes were treated with amyloid-beta 1-42, cell viability dropped significantly. However, co-treatment with this compound improved cell viability by approximately 19% compared to controls .
In Vivo Studies
In vivo experiments using a scopolamine-induced model of Alzheimer's disease revealed that:
- Amyloid Aggregation : The compound reduced amyloid-beta aggregation by 85% at a concentration of 100 µM .
- Comparative Efficacy : While this compound showed some protective effects, it was less effective than galantamine in reducing amyloid-beta levels and improving cognitive function in rat models .
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyridinyloxypropyl moiety can be introduced via an SN2 reaction between 4-chloro-2-hydroxypyridine and 3-bromopropylamine, followed by Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) . Optimization of reaction parameters, such as temperature (0–25°C) and stoichiometry, is critical to minimize side reactions.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and assess purity (≥95%).
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The tert-butyl group typically appears as a singlet at ~1.4 ppm (1H NMR), while the pyridinyl protons resonate between 6.5–8.5 ppm.
- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Stability : Store at 2–8°C in airtight containers; avoid exposure to strong acids/bases to prevent Boc group cleavage .
Advanced Research Questions
Q. How does the electronic environment of the 4-chloropyridinyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT) can predict regioselectivity, while experimental validation involves reacting with boronic acids (e.g., phenylboronic acid) under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water . Monitor reaction progress via TLC (silica gel, UV detection).
Q. What strategies mitigate Boc group instability during functionalization of the propylamine chain?
- Methodological Answer :
- Protecting Group Compatibility : Avoid conditions that hydrolyze Boc groups (e.g., strong acids). For amine alkylation, use mild bases (K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .
- In Situ Protection : Temporarily protect the amine with a Fmoc group, which is orthogonal to Boc, during multi-step syntheses .
Q. How can the compound serve as a building block for PROTACs (Proteolysis-Targeting Chimeras)?
- Methodological Answer : The propylamine chain can be functionalized with E3 ligase ligands (e.g., thalidomide analogs), while the pyridinyl group links to target protein binders. Optimize linker length/spacing using molecular dynamics simulations (e.g., AMBER or GROMACS) to ensure ternary complex formation . Validate degradation efficiency via Western blotting (e.g., ubiquitin-proteasome pathway markers).
Q. What computational tools are recommended for studying conformational flexibility?
- Methodological Answer :
- Molecular Modeling : Use Gaussian 16 for DFT calculations to map rotational barriers of the propyloxy linker.
- Crystal Structure Visualization : ORTEP-3 (via SHELX) generates thermal ellipsoid plots to analyze bond angles and torsional strain .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR shifts for pyridinyl protons: How to resolve?
- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Standardize conditions by referencing to internal TMS and cross-validate with HSQC/HMBC experiments to assign coupling patterns .
Q. Conflicting stability data under acidic conditions: Which study is reliable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
